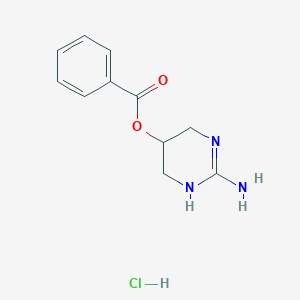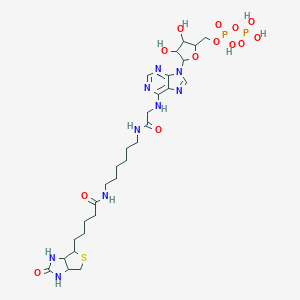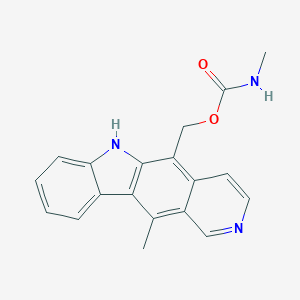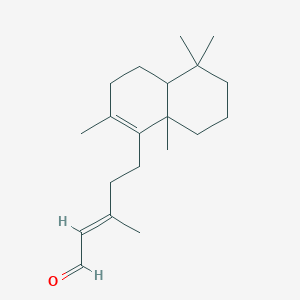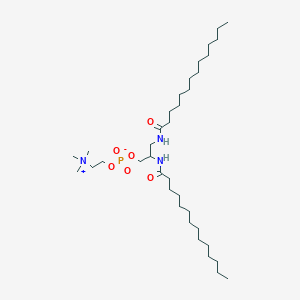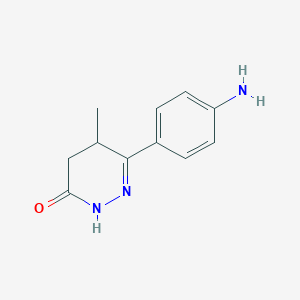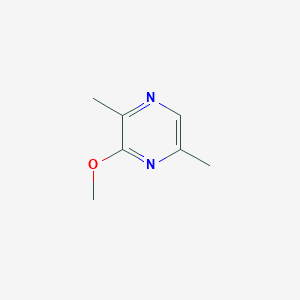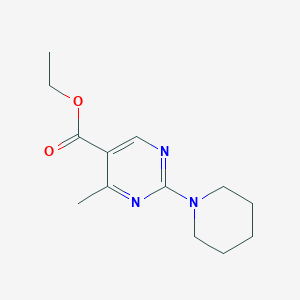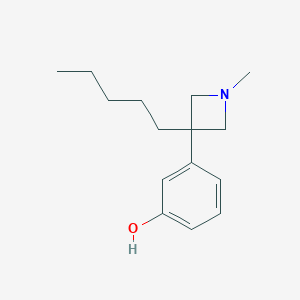
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer drug discovery. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is also relatively easy to synthesize and purify, which makes it a convenient compound for research purposes. However, one of the limitations of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for research on Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. One area of interest is the development of more potent and selective analogs of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- that can be used for cancer therapy. Another area of interest is the investigation of the neuroprotective effects of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- and its potential side effects.
Métodos De Síntesis
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves the reaction of 3-azetidinone with 1-methyl-3-pentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been used in various scientific research studies, including drug discovery, neurobiology, and cancer research. It has been found to have potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
19832-53-2 |
|---|---|
Nombre del producto |
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- |
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
Clave InChI |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Otros números CAS |
19832-53-2 |
Sinónimos |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



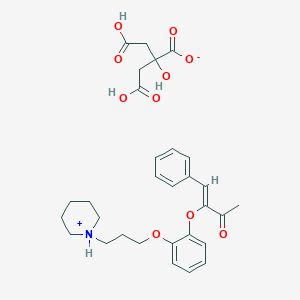
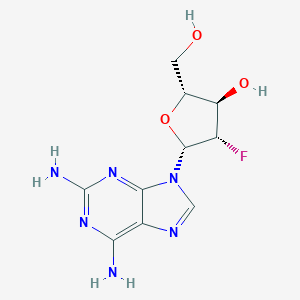
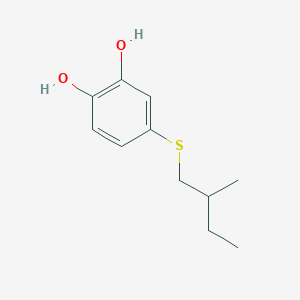

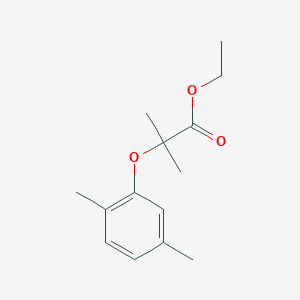
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
